molecular formula C11H19NO4 B555363 H-Glu(OcHex)-OH CAS No. 112471-82-6

H-Glu(OcHex)-OH

Cat. No. B555363
M. Wt: 229,27 g/mole
InChI Key: JSYMWKYNCWQUOY-VIFPVBQESA-N
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Description

H-Glu(OcHex)-OH is a chemical compound that is a derivative of glutamic acid . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .


Synthesis Analysis

The synthesis of H-Glu(OcHex)-OH involves the use of protected amino acid building blocks for peptide synthesis . The “Otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation . The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic.


Molecular Structure Analysis

The molecular formula of H-Glu(OcHex)-OH is C18H26ClNO4 . The molecular weight is 355.86 .


Chemical Reactions Analysis

H-Glu(OcHex)-OH is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

H-Glu(OcHex)-OH is a solid substance . It is white to off-white in color . The solubility of H-Glu(OcHex)-OH in DMSO is 10 mg/mL .

Scientific Research Applications

1. Chiral Recognition and Molecular Imprinting Research has demonstrated that molecularly imprinted materials using the tetrapeptide derivative H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2- can be used for chiral recognition. The chiral recognition ability of these materials is influenced by the polarity of the environment, with the best recognition observed in a 50 vol% aqueous ethanol solution (Y. Kondo & M. Yoshikawa, 2001).

2. Enhancing Solid Phase Peptide Synthesis H-Glu(OcHex) has been utilized in solid phase peptide synthesis. The cyclohexyl ester of Boc-Glu(OcHex) is stable to TFA, cleavable by HF, and minimizes aspartimide formation and α,β-rearrangement in aspartyl peptides under both acidic and basic conditions (J. Tam et al., 1980).

3. Enantioselective Electrodialysis and Optical Resolution Molecularly imprinted polymeric membranes containing the tetrapeptide derivative H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2- have been used in enantioselective electrodialysis. These membranes showed selective permeation and optical resolution capabilities for specific amino acids, demonstrating their potential in separating racemic mixtures of amino acids (M. Yoshikawa, J. Izumi, & T. Kitao, 1997).

4. Synthesis of Human Epidermal Growth Factor H-Glu(OcHex) is used in the synthesis of protected peptide derivatives for the classical solution synthesis of human epidermal growth factor (h-EGF). This highlights its role in the production of biologically significant peptides (S. Y. Shin et al., 1992).

Safety And Hazards

H-Glu(OcHex)-OH should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, rinse mouth with water and do not induce vomiting .

Future Directions

H-Glu(OcHex)-OH, as a derivative of glutamate, has potential applications in the field of neuroscience . Glutamate is the most abundant neurotransmitter in the mammalian CNS, the precursor for the inhibitory neurotransmitter γ-aminobutyric acid, and one metabolic step from the tricarboxylic acid cycle intermediate α-ketoglutarate . Future research may focus on the role of H-Glu(OcHex)-OH in these processes .

Relevant papers on H-Glu(OcHex)-OH can be found in the references .

properties

IUPAC Name

(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMWKYNCWQUOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu(OcHex)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GI Elliott - 2001 - search.proquest.com
The formation of quarternary, aromatic sp(2)-sp(3) carbon centers and tertiary nitrogen centers mediated by organolead reagents The formation of quarternary, aromatic sp(2)-sp(3) …
Number of citations: 2 search.proquest.com

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